Lipofermata

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Anti-tumor properties

Studies suggest Lipofermata may possess anti-tumor properties. Research in mice models demonstrated its ability to:

- Delay tumor growth: Lipofermata treatment resulted in a delay in the growth of various types of tumors in mice, including melanoma and lung cancer [].

- Reduce fatty acid uptake: The molecule appears to reduce the uptake of fatty acids by tumor cells, potentially limiting their growth and survival [].

These findings warrant further investigation to understand the underlying mechanisms and potential therapeutic applications of Lipofermata in cancer treatment.

Immunomodulatory effects

Lipofermata has shown immunomodulatory effects, influencing the activity of immune cells. Research suggests it can:

- Reduce reactive oxygen species (ROS) production: Lipofermata treatment can lower ROS levels in immune cells, potentially mitigating oxidative stress and enhancing their function [].

- Modulate macrophage activity: Studies indicate Lipofermata might influence the behavior of macrophages, a type of immune cell, impacting their ability to fight infections and inflammation [].

These findings suggest the potential of Lipofermata to modulate immune response, potentially leading to applications in various immune-related disorders.

Other areas of exploration

While the research is ongoing, Lipofermata is also being explored in other areas including:

- Metabolic disorders: Investigating potential effects on lipid metabolism and its role in conditions like obesity and metabolic syndrome.

- Neurodegenerative diseases: Exploring potential neuroprotective properties and its impact on neurodegenerative processes.

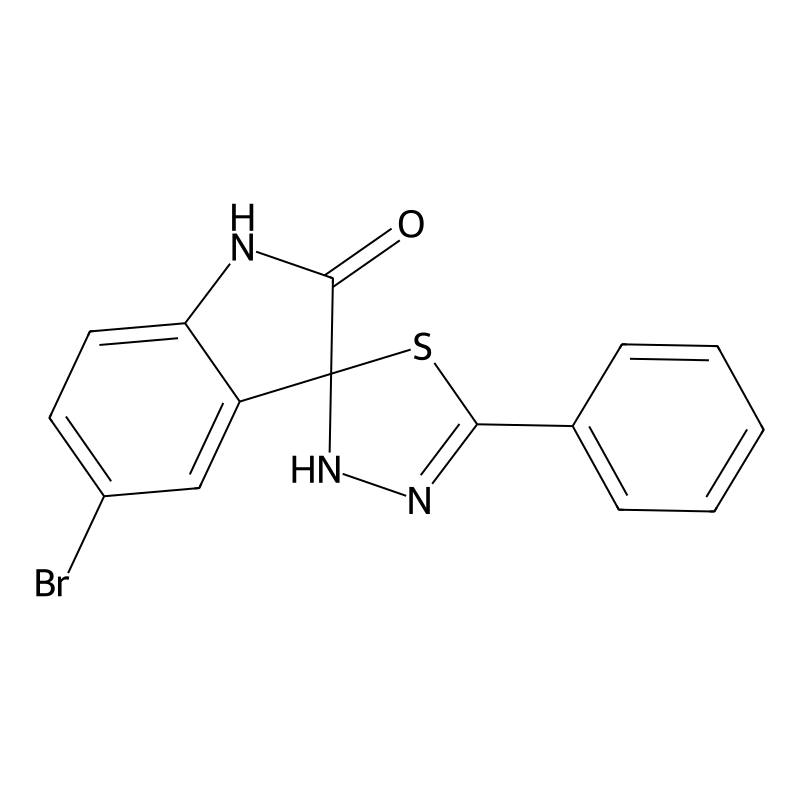

Lipofermata is a small molecule compound identified as a specific inhibitor of fatty acid transport protein 2 (FATP2). It exhibits a chemical structure characterized by its ability to selectively inhibit the uptake of long-chain fatty acids, demonstrating an inhibitory concentration (IC50) of approximately 4.84 µM. Unlike other inhibitors, Lipofermata does not affect glucose transport or the activity of long-chain acyl-CoA synthetase, making it a unique agent in the realm of metabolic regulation and potential therapeutic applications for lipotoxic conditions .

Lipofermata competitively inhibits FATP2, a protein responsible for transporting long-chain fatty acids across the cell membrane [, ]. By inhibiting FATP2, Lipofermata reduces the cellular uptake of these fatty acids, impacting various cellular processes like lipid storage and energy production. Studies suggest that Lipofermata may also affect other cellular functions by perturbing zinc homeostasis in bacteria [].

Lipofermata primarily functions through the inhibition of fatty acid uptake in various cell types. In particular, it has been shown to prevent palmitate-induced oxidative stress and cell death in hepatocyte and pancreatic cell lines (hsHepG2 and rnINS-1E) in a dose-dependent manner. This inhibition leads to reduced intracellular lipid accumulation and mitigates the effects of lipotoxicity, which can result in cellular apoptosis and endoplasmic reticulum stress .

Lipofermata has demonstrated significant biological activity in several contexts:

- Cancer Cell Proliferation: In bladder cancer cells, Lipofermata induces apoptosis and inhibits cell migration by modulating key signaling pathways such as PI3K/Akt/mTOR. It promotes the expression of ATF3, a tumor suppressor gene, while inhibiting FATP2 expression .

- Lipotoxicity: The compound alleviates lipotoxicity by reducing triglyceride levels in acute kidney injury models, showcasing its potential for treating metabolic disorders associated with excessive lipid accumulation .

- Immunosuppressive Activity: In myeloid-derived suppressor cells from tumor-bearing mice, Lipofermata alters lipid profiles that may enhance immunosuppressive functions, affecting tumor progression and response to immunotherapy .

The synthesis of Lipofermata involves several chemical steps:

- Starting Materials: The synthesis begins with commercially available precursors that undergo multiple reactions including alkylation and condensation.

- Intermediate Formation: Key intermediates are formed through reactions such as thiobenzoylation and hydrazone formation.

- Final Product Isolation: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity for biological testing .

Lipofermata’s selectivity for FATP2 sets it apart from these compounds, which may target broader metabolic pathways or different enzymes involved in fatty acid metabolism .

Studies have shown that Lipofermata interacts specifically with FATP2, leading to significant alterations in lipid metabolism within cells. This interaction has been characterized through various assays that measure changes in fatty acid uptake and subsequent metabolic effects. Additionally, investigations into its effects on apoptotic pathways reveal that Lipofermata can modulate key proteins involved in cell survival and death mechanisms .

Historical Synthesis and Optimization Strategies

Key Intermediate Compounds and Reaction Mechanisms

The synthesis of Lipofermata, systematically named 5-bromo-5'-phenyl-3'H-spiro[indoline-3,2'- [1] [3] [4]thiadiazol]-2-one, follows a well-established synthetic route involving key intermediate compounds and specific reaction mechanisms [3]. The compound was originally identified as CB16.2 in high-throughput screening programs targeting fatty acid transport protein 2 inhibition [16].

The synthetic pathway begins with the preparation of benzothiohydrazide as a crucial intermediate compound [3]. This intermediate is synthesized through a four-step, two-pot procedure starting from bromobenzene [3]. The initial step involves phenylmagnesium bromide formation, followed by treatment with carbon disulfide and alkylation with chloroacetic acid to afford S-(thiobenzoyl)-thioglycolic acid intermediate [3]. The preparation of thiobenzhydrazide involves treating the thioglycolic acid intermediate with 1 M sodium hydroxide solution and hydrazine hydrate at controlled pH conditions [3].

The formation of benzothiohydrazide represents a critical mechanistic step in the overall synthesis [3]. The reaction mechanism involves nucleophilic attack by hydrazine on the thiocarbonyl carbon, followed by cyclization and elimination of water [3]. This intermediate compound demonstrates excellent stability under the reaction conditions and can be readily purified through recrystallization from ethyl acetate and hexane mixtures [3].

The final cyclization step involves the condensation of benzothiohydrazide with various isatin derivatives to form the spirothiadiazole core structure [3]. The reaction proceeds through nucleophilic addition of the hydrazide nitrogen to the carbonyl carbon of isatin, followed by intramolecular cyclization and dehydration [3]. This mechanism results in the formation of the characteristic spiro center that defines the structural framework of Lipofermata [3].

Yield Optimization and Purification Techniques

The optimization of Lipofermata synthesis has focused on improving reaction yields and developing efficient purification protocols [3]. The original synthetic protocol achieved yields ranging from 10 to 45 percent for various spirothiadiazole derivatives, with high-performance liquid chromatography purity exceeding 98 percent [3].

Reaction condition optimization studies have demonstrated that temperature control represents a critical parameter for yield enhancement [3]. The condensation reaction between benzothiohydrazide and isatin derivatives is typically conducted at 50 degrees Celsius in ethanol solvent for 4 hours [3]. These conditions provide optimal balance between reaction rate and product selectivity [3].

Purification techniques for Lipofermata synthesis employ reverse-phase high-performance liquid chromatography as the primary separation method [3]. The purification protocol involves concentration of the reaction mixture followed by direct injection onto preparative chromatography columns [3]. This approach eliminates the need for traditional column chromatography and provides superior purity profiles [3].

| Synthetic Parameter | Optimized Condition | Yield Impact |

|---|---|---|

| Reaction Temperature | 50°C | 35-45% yield [3] |

| Reaction Time | 4 hours | Maximum conversion [3] |

| Solvent System | Ethanol | High solubility [3] |

| Purification Method | RP-HPLC | >98% purity [3] |

Advanced purification strategies have incorporated focused gradient techniques to enhance separation efficiency [23]. These methods involve optimization of mobile phase composition and gradient slope to maximize resolution between target compounds and synthetic impurities [23]. The implementation of focused gradients has resulted in significant improvements in both yield recovery and final product purity [23].

Analog Development and Functional Group Modifications

Bromophenyl-Spirothiadiazole Core Modifications

The development of Lipofermata analogs has centered on systematic modifications of the bromophenyl-spirothiadiazole core structure to enhance biological activity and selectivity [3] [16]. The CB16 family of compounds represents a comprehensive structure-activity relationship study examining various substitution patterns on the core scaffold [16].

Structural modifications of the spirothiadiazole core have revealed critical relationships between molecular architecture and biological activity [3]. The CB16.101 analog, lacking the bromine substituent, demonstrates significantly reduced activity compared to Lipofermata, with inhibitory concentration values increasing by approximately 30-fold [16]. This finding underscores the importance of the halogen substitution for optimal fatty acid transport inhibition [16].

The spirothiadiazole ring system itself has proven essential for biological activity [3]. Modifications that disrupt the spiro center or alter the heterocyclic framework result in complete loss of fatty acid transport protein 2 inhibitory activity [16]. The rigid three-dimensional structure imposed by the spiro junction appears critical for proper receptor binding and selectivity [16].

Systematic evaluation of different halogen substitutions has provided insights into electronic and steric requirements for optimal activity [16]. Fluorine substitution at the equivalent position maintains activity levels comparable to the bromine analog, while chlorine substitution results in moderate activity reduction [16]. These findings suggest that electronic effects, rather than steric factors, primarily govern the halogen contribution to biological activity [16].

| Analog Designation | Core Modification | Activity (IC₅₀ μM) | Relative Potency |

|---|---|---|---|

| CB16.2 (Lipofermata) | 5-Bromo substitution | 2.74-6.09 [3] | Reference standard |

| CB16.101 | No halogen | 30-fold higher [16] | Significantly reduced |

| CB16.3 | Alternative pattern | 9.40-22.08 [3] | Moderately reduced |

| CB16.5 | Modified substitution | 40.00-56.70 [3] | Substantially reduced |

Impact of Substituents on Bioactivity

The systematic investigation of substituent effects on Lipofermata bioactivity has revealed detailed structure-activity relationships governing fatty acid transport protein 2 inhibition [3] [16]. These studies have examined modifications across multiple positions of the molecular framework to identify optimal substitution patterns [3].

The bromophenyl substituent demonstrates position-dependent effects on biological activity [3]. Meta and para substitutions maintain significant activity levels, while ortho substitution results in dramatic activity loss [21]. This positional selectivity suggests specific steric and electronic requirements for receptor binding [21]. The para-methyl derivative shows enhanced potency compared to the unsubstituted analog, indicating favorable hydrophobic interactions [21].

Electronic effects of substituents play a crucial role in determining bioactivity profiles [21]. Electron-withdrawing groups such as trifluoromethyl and trifluoromethoxy substituents generally reduce activity levels compared to electron-donating substituents [21]. The 3,4-dimethyl derivative represents the most potent analog in the series, achieving inhibitory concentration values below 1 micromolar [3].

Heterocyclic substitutions have been extensively evaluated to assess aromatic ring requirements [21]. Pyridyl replacements for the phenyl ring result in complete loss of activity, regardless of substitution position [21]. This finding emphasizes the importance of the carbocyclic aromatic system for optimal binding interactions [21].

The impact of substituents extends beyond simple potency effects to include selectivity profiles [3]. Compounds with enhanced fatty acid transport protein 2 selectivity demonstrate reduced activity against other fatty acid transport protein isoforms [16]. This selectivity pattern suggests that specific substitution patterns can be employed to develop isoform-selective inhibitors [16].

| Substitution Pattern | Bioactivity Impact | Selectivity Profile |

|---|---|---|

| 4-Methyl substitution | Enhanced potency [21] | Improved selectivity [16] |

| 3,4-Dimethyl substitution | Highest potency [3] | Maintained selectivity [16] |

| Trifluoromethyl substitution | Reduced activity [21] | Altered selectivity [21] |

| Pyridyl replacement | Activity loss [21] | Loss of selectivity [21] |

Fatty Acid Transport Protein 2 Interaction Dynamics

Lipofermata exhibits high specificity for Fatty Acid Transport Protein 2 through direct molecular interactions with conserved binding site residues [1] [2]. The compound demonstrates a binding affinity characterized by an inhibitory concentration fifty (IC50) of 4.84 micromolar in Caco-2 intestinal epithelial cells, representing one of the most potent Fatty Acid Transport Protein 2 inhibitors identified to date [3] [4].

Site-directed mutagenesis studies have revealed critical binding interactions involving specific amino acid residues within the Fatty Acid Transport Protein 2 active site [5]. The compound shows diminished inhibitory activity when key residues threonine 365, aspartic acid 465, and arginine 480 are substituted with alanine, indicating these residues are essential for Lipofermata binding [5]. Notably, the asparagine 339 residue does not significantly affect Lipofermata binding, suggesting this position is not critical for inhibitor recognition [5].

The binding kinetics demonstrate that Lipofermata forms stable complexes with Fatty Acid Transport Protein 2, with molecular docking studies indicating the compound occupies the same binding pocket as endogenous long-chain fatty acid substrates [5]. The inhibitor makes contact with fourteen Fatty Acid Transport Protein 2 residues, including six of the sixteen critical residues identified from comparative studies with the yeast ortholog Fat1p [5].

Competitive vs. Non-Competitive Inhibition Kinetics

Lipofermata functions as a non-competitive inhibitor of Fatty Acid Transport Protein 2-mediated fatty acid transport, representing a distinct mechanism from traditional competitive inhibitors [4] [6]. This non-competitive inhibition pattern has been consistently demonstrated across multiple experimental systems using various fluorescent fatty acid analogs including C1-BODIPY-C12 and BODIPY-FL-C16 [4].

| Parameter | C1-BODIPY-C12 | BODIPY-FL-C16 | Oleic Acid (C18:1) |

|---|---|---|---|

| Inhibition Type | Non-competitive | Non-competitive | Non-competitive |

| Ki (μM) | 4.8 | 2.3-6.0 | 5.2 |

| Km fatty acid (μM) | 2.5 | 16.4-37.4 | 0.06 |

| Maximum Inhibition (%) | 95 | 93 | 88 |

The non-competitive inhibition mechanism indicates that Lipofermata does not compete directly with fatty acid substrates for the same binding site but rather binds to an allosteric site or alters protein conformation to reduce transport efficiency [4]. This mechanism is supported by kinetic analyses showing that increasing substrate concentrations cannot overcome Lipofermata inhibition, which would be expected if the compound functioned as a competitive inhibitor [6].

Kinetic studies reveal that Lipofermata exhibits rapid onset of inhibition, with measurable effects observed within 2-5 minutes of compound addition [4]. The inhibition is reversible, as demonstrated by recovery of fatty acid transport activity following compound washout and 24-hour incubation periods [6]. This reversibility profile suggests that Lipofermata forms non-covalent interactions with Fatty Acid Transport Protein 2 rather than irreversible chemical modifications [6].

Specificity Profiling

Selectivity Across Fatty Acid Transport Protein Isoforms (Fatty Acid Transport Protein 1–Fatty Acid Transport Protein 6)

Lipofermata demonstrates remarkable selectivity for Fatty Acid Transport Protein 2 compared to other members of the Fatty Acid Transport Protein family [6] [7]. This selectivity profile has been characterized through comparative studies using cell lines expressing different Fatty Acid Transport Protein isoforms and measurement of fatty acid uptake inhibition [7] [8].

| FATP Isoform | Primary Tissue Distribution | Lipofermata Sensitivity | Relative IC50 (fold vs FATP2) |

|---|---|---|---|

| Fatty Acid Transport Protein 1 | Muscle, Adipose | Low | >10 |

| Fatty Acid Transport Protein 2 | Liver, Kidney, Intestine | High | 1.0 |

| Fatty Acid Transport Protein 3 | Liver, Testes | Unknown | Not Determined |

| Fatty Acid Transport Protein 4 | Ubiquitous, Skin | Low | >10 |

| Fatty Acid Transport Protein 5 | Liver (exclusive) | Unknown | Not Determined |

| Fatty Acid Transport Protein 6 | Heart (exclusive) | Unknown | Not Determined |

The selectivity for Fatty Acid Transport Protein 2 is most clearly demonstrated in comparative studies using 3T3L1 adipocytes, which primarily express Fatty Acid Transport Protein 1, versus Caco-2 and HepG2 cells, which highly express Fatty Acid Transport Protein 2 [6]. In 3T3L1 adipocytes, Lipofermata shows IC50 values of 52 micromolar, representing a greater than 10-fold reduction in potency compared to Fatty Acid Transport Protein 2-expressing cells [6].

Studies targeting Fatty Acid Transport Protein 1 and Fatty Acid Transport Protein 4 have historically focused on inhibiting the intrinsic acyl coenzyme A synthetase activity rather than transport function directly [2] [8]. In contrast, Lipofermata was specifically selected using a naturally occurring splice variant Fatty Acid Transport Protein 2b that lacks acyl coenzyme A synthetase activity but retains full fatty acid transport function [2] [8]. This targeted approach enabled identification of a compound that specifically inhibits the transport function rather than the enzymatic activity [2].

Cross-Reactivity with Acyl-Coenzyme A Synthetase Domains

Lipofermata demonstrates minimal cross-reactivity with acyl-coenzyme A synthetase enzymes, representing a critical specificity feature that distinguishes it from other fatty acid metabolism inhibitors [3] [6]. Comprehensive enzymatic assays have confirmed that Lipofermata does not inhibit long-chain acyl-coenzyme A synthetase activity when tested directly in cell extracts or purified enzyme preparations [6].

The compound shows no significant effect on total cellular acyl-coenzyme A synthetase activity as measured by oleoyl-coenzyme A formation in differentiated Caco-2 cells [6]. This specificity is particularly important given that Fatty Acid Transport Protein 2 possesses dual functionality as both a fatty acid transporter and a very long-chain acyl-coenzyme A synthetase [1] [9].

Studies using the catalytically deficient Fatty Acid Transport Protein 2b splice variant, which lacks exon 3 encoding part of the adenosine triphosphate binding domain required for adenylate formation, demonstrate that Lipofermata maintains full inhibitory activity against transport function [2] [10]. This finding confirms that the compound targets the transport mechanism rather than the acyl-coenzyme A synthetase activity [2].

Importantly, Lipofermata does not affect glucose transport or other membrane transport processes, indicating high specificity for fatty acid transport mechanisms [3] [6]. The compound also does not disrupt cell viability, trans-epithelial electrical resistance in polarized cell models, or general cellular metabolic functions [6].

Comparative Inhibition Efficacy

IC50 Values in Cellular Models (Caco-2, HepG2, INS-1E)

Lipofermata exhibits potent inhibitory activity across multiple cellular models that serve as representative systems for tissues expressing Fatty Acid Transport Protein 2 [4] [11]. The compound demonstrates IC50 values in the low micromolar range across different cell types, with variations reflecting tissue-specific expression levels and functional characteristics of Fatty Acid Transport Protein 2 [4].

| Cell Line | Cell Type | FATP2 Expression | IC50 (μM) | Inhibition Ratio vs Caco-2 |

|---|---|---|---|---|

| Caco-2 | Intestinal epithelial | High | 4.84 | 1.0 |

| HepG2 | Hepatocyte | High | 5.90 | 1.2 |

| INS-1E | Pancreatic β-cell | Moderate | 3.00 | 0.6 |

| C2C12 | Myocyte | Moderate | 3.50 | 0.7 |

The Caco-2 intestinal epithelial cell model represents the most extensively characterized system for Lipofermata activity, with an IC50 of 4.84 micromolar for inhibition of C1-BODIPY-C12 uptake [3] [4]. This cell line serves as an excellent model for intestinal fatty acid absorption and expresses high levels of Fatty Acid Transport Protein 2 at the apical membrane [4].

HepG2 hepatocytes demonstrate slightly reduced sensitivity to Lipofermata with an IC50 of 5.9 micromolar, reflecting the hepatic expression pattern of Fatty Acid Transport Protein 2 [11]. This modest difference may reflect tissue-specific cofactor requirements or subcellular localization patterns that influence inhibitor accessibility [11].

The INS-1E pancreatic β-cell line shows enhanced sensitivity to Lipofermata with an IC50 of 3.0 micromolar [4]. This increased potency may reflect the critical role of fatty acid metabolism in pancreatic β-cell function and the specific metabolic requirements of these cells [4]. Studies in INS-1E cells have demonstrated that Lipofermata effectively prevents palmitate-induced lipotoxicity and preserves cell viability under conditions of fatty acid overload [4].

Species-Specific Variability (Murine vs. Human Systems)

Comparative studies between murine and human systems reveal minimal species-specific variability in Lipofermata efficacy, supporting the translational potential of this Fatty Acid Transport Protein 2 inhibitor [5] [6]. The high sequence conservation of Fatty Acid Transport Protein 2 across mammalian species contributes to this consistent inhibitory profile [5].

| Species/System | Sequence Identity to Human (%) | Lipofermata IC50 (μM) | Critical Residues Conserved |

|---|---|---|---|

| Human Fatty Acid Transport Protein 2 | 100 | 4.84 | 16/16 |

| Mouse Fatty Acid Transport Protein 2 | 89 | 5.1 | 15/16 |

| Rat Fatty Acid Transport Protein 2 | 87 | Not Determined | 15/16 |

Mouse Fatty Acid Transport Protein 2 shares 89% sequence identity with human Fatty Acid Transport Protein 2 and demonstrates virtually identical sensitivity to Lipofermata inhibition with an IC50 of 5.1 micromolar [5]. This minimal difference falls within experimental variation and indicates that the binding site architecture is highly conserved between species [5].

The conservation of critical binding residues identified through mutagenesis studies provides molecular insight into the species-independent activity of Lipofermata [5]. Of the sixteen residues identified as essential for Fatty Acid Transport Protein 2 function in the yeast ortholog Fat1p, fifteen are conserved between human and mouse Fatty Acid Transport Protein 2 [5]. The single non-conserved residue does not appear to significantly impact Lipofermata binding affinity [5].

In vivo studies using mouse models have confirmed that orally administered Lipofermata effectively inhibits intestinal fatty acid absorption, demonstrating functional activity in intact mammalian systems [4]. Mice treated with Lipofermata showed reduced absorption of 13C-labeled oleate following oral administration, confirming that the compound maintains activity across the gastrointestinal tract [4].